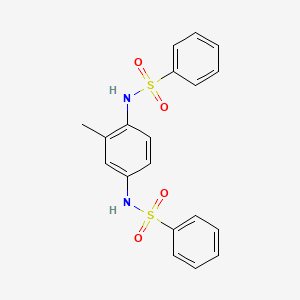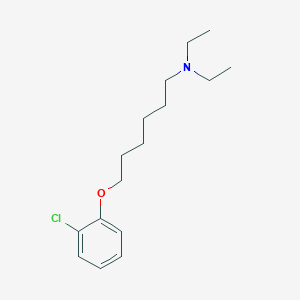
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide, also known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. DPA is a pyranocarboxamide derivative that has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has been found to inhibit the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes. It has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to inhibit the growth of cancer cells. 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has also been found to improve cognitive function and to protect against neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide is also relatively non-toxic and has been found to have low side effects in animal studies. However, 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and it may have different effects in different cell types or under different experimental conditions.
Future Directions
There are several future directions for 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide research. One area of interest is the potential use of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide in these conditions. Another area of interest is the development of new derivatives of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide with improved biological activity and selectivity. Finally, more research is needed to fully understand the mechanism of action of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide and its effects on different signaling pathways in the body.
Conclusion:
In conclusion, 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide, or 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. Although its mechanism of action is not fully understood, 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has shown promise as a therapeutic agent for neurodegenerative diseases and as a starting point for the development of new derivatives with improved biological activity and selectivity.
Synthesis Methods
The synthesis of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide involves the reaction of 2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide in its pure form.
Scientific Research Applications
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(2,2-dimethyl-4-phenyloxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-14(2)11-15(8-9-18-14,10-13(16)17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRKIWYGJDTNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CC(=O)N)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide](/img/structure/B5111720.png)
![2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B5111728.png)
![ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5111732.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5111744.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5111754.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5111755.png)
![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)

![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)
![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![2-{[4-(4-iodophenoxy)butyl]amino}ethanol](/img/structure/B5111810.png)
![N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5111811.png)